

## VTP50469 target selectivity profile

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Compound of Interest		
Compound Name:	VTP50469	
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An In-depth Technical Guide to the VTP50469 Target Selectivity Profile

#### Introduction

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor developed through structure-based drug design.[1][2] It is engineered to specifically disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][3] This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins in MLL-rearranged (MLL-r) leukemias and is also implicated in NPM1-mutant (NPM1c) acute myeloid leukemia (AML).[1][4][5] VTP50469's mechanism of action involves high-affinity binding that displaces Menin from chromatin, leading to the suppression of key leukemogenic genes, which in turn induces cellular differentiation and apoptosis.[1][3] Preclinical studies have demonstrated significant anti-leukemia activity in both in vitro and in vivo models, supporting its development for clinical trials.[1][6] A close analog of VTP50469, revumenib (SNDX-5613), has advanced into clinical trials for treating relapsed or refractory acute leukemias.[2][7][8]

# **Quantitative Target Selectivity Profile**

**VTP50469** exhibits a high degree of potency and selectivity for the Menin-MLL interaction. Its binding affinity and inhibitory concentrations have been quantified through various biochemical and cellular assays.



Parameter	Value	Assay Type	Target	Reference
Ki	104 pM	Cell-free Assay	Menin-MLL Interaction	[3]
IC50	~10 nM	Cell-based Assays	MLL-rearranged & NPM1-mutant leukemia cell lines	[4]
IC50	Low nM range	Cell Proliferation Assay	MLL-rearranged leukemia cell lines	[1]

## Cellular and In Vivo Selectivity

The selectivity of **VTP50469** is further demonstrated by its differential effects on various leukemia cell lines and its on-target activity in animal models.

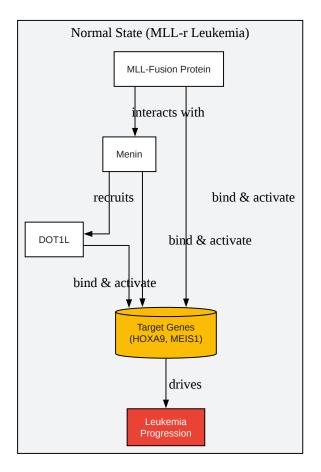
- Cell Line Selectivity: VTP50469 demonstrates potent anti-proliferative activity specifically
  against leukemia cell lines that harbor MLL-rearrangements.[1] In contrast, it has no effect on
  cell lines that do not have these rearrangements.[1] MLL-r cell lines themselves show varied
  sensitivity, categorized as very sensitive (e.g., MOLM13, MV4;11), moderately sensitive
  (e.g., RS4;11), and resistant (e.g., THP1).[9]
- Mechanism of Cellular Response: In MLL-r acute lymphoblastic leukemia (ALL) cell lines,
   VTP50469 induces apoptosis in a dose-dependent manner.[1] In MLL-r AML cell lines, the primary response is dose-dependent differentiation, characterized by increased expression of the cell surface marker CD11b.[1]
- In Vivo Efficacy: In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r ALL, oral administration of VTP50469 leads to dramatic reductions in leukemia burden in the peripheral blood, spleen, and bone marrow, with no observed toxicity.[1][4] Remarkably, in some PDX models of MLL-r ALL, the treatment appeared to eradicate the disease, with mice remaining disease-free for over a year post-treatment.[1][6]

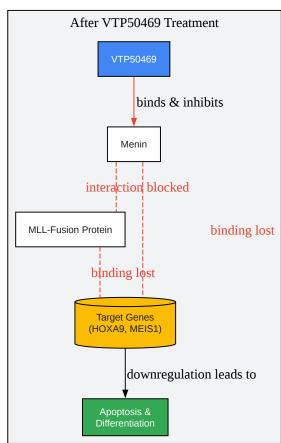


# Mechanism of Action: Disrupting the MLL-Menin Complex

The primary mechanism of **VTP50469** is the physical disruption of the Menin-MLL interaction. In MLL-r leukemias, the MLL-fusion protein aberrantly recruits a complex including Menin and DOT1L to chromatin.[1][10] This complex maintains a leukemogenic gene expression program, notably upregulating genes like MEIS1 and HOXA.[1][5] **VTP50469** binds to Menin, preventing its interaction with the MLL-fusion protein.[1][3] This leads to the displacement of Menin from chromatin, a subsequent reduction in MLL-fusion protein occupancy at select target genes, and downregulation of their expression, thereby reversing the oncogenic state.[1][10]







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VTP50469 mechanism of action in MLL-rearranged leukemia.

While the primary target is the Menin-MLL interaction, some studies suggest **VTP50469** may also partially disrupt the interaction between Menin and MYC, leading to the downregulation of MYC target genes.[11] This indicates a potential secondary mechanism contributing to its anticancer effects.





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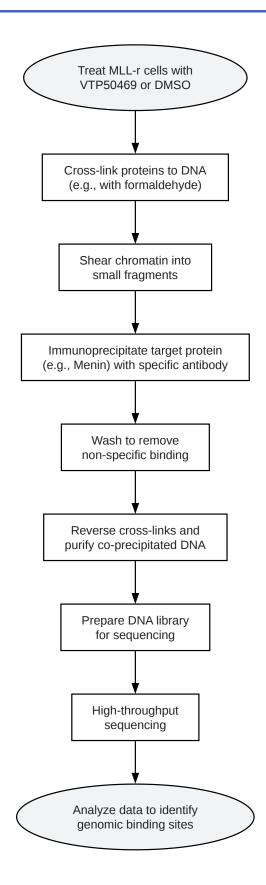
Logical flow of VTP50469's anti-leukemic mechanism.

#### **Experimental Protocols**

The target selectivity profile of **VTP50469** was established using a range of detailed experimental methodologies.

- 1. Cell-Free Binding Assay To determine the direct binding affinity (Ki), a cell-free assay was employed. This biochemical method involves using purified Menin and MLL proteins. The ability of **VTP50469** to inhibit the interaction between these two proteins is measured, allowing for a precise calculation of the inhibitor constant (Ki) without the complexity of a cellular environment.[3]
- 2. Cell Viability and Proliferation Assays To assess cellular potency (IC<sub>50</sub>) and selectivity, various leukemia cell lines (including MLL-r lines like MOLM13, RS4;11, and MV4;11, as well as non-MLL-r lines) were treated with escalating doses of **VTP50469**.[1][9] Viable cells were counted at different time points (e.g., up to 10 days) using methods like trypan blue exclusion. [9] The concentration required to inhibit 50% of cell growth was then calculated.
- 3. Gene Expression Analysis (RNA-seq) To confirm that target inhibition leads to the expected downstream effects, RNA sequencing was performed. MLL-r cell lines (MOLM13 and RS4;11) were treated with **VTP50469** or a DMSO control for 2 and 7 days.[1] Total RNA was then extracted, converted to cDNA libraries, and sequenced. The resulting data was analyzed to identify genes that were significantly up- or downregulated, confirming the suppression of the MLL-fusion target gene signature.[1]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) ChIP-seq was used to directly measure the effect of **VTP50469** on protein occupancy at a genomic level.[1] This technique provided definitive evidence that the drug displaces Menin from chromatin.





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Workflow for ChIP-seq to assess Menin chromatin occupancy.



5. Patient-Derived Xenograft (PDX) Models To evaluate in vivo efficacy and on-target activity, immunodeficient mice were engrafted with human MLL-r leukemia cells from patients.[1] Once leukemia was established, mice were treated with **VTP50469**, often formulated in their chow for oral delivery.[4] Leukemia burden was monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.[1] On-target activity was confirmed by measuring the expression of target genes like MEIS1 in the remaining leukemia cells.[1]

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